molecular formula C9H10N6O3S B293212 4-[2-(3-amino-5-oxopyrazol-4-yl)hydrazinyl]benzenesulfonamide

4-[2-(3-amino-5-oxopyrazol-4-yl)hydrazinyl]benzenesulfonamide

Cat. No. B293212
M. Wt: 282.28 g/mol
InChI Key: STQXPPQIYSMMGM-UHFFFAOYSA-N
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Description

4-[2-(3-amino-5-oxopyrazol-4-yl)hydrazinyl]benzenesulfonamide, also known as APHS, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

4-[2-(3-amino-5-oxopyrazol-4-yl)hydrazinyl]benzenesulfonamide has been investigated for its potential applications in various fields of scientific research. One of the most promising applications of 4-[2-(3-amino-5-oxopyrazol-4-yl)hydrazinyl]benzenesulfonamide is in the field of cancer research. Studies have shown that 4-[2-(3-amino-5-oxopyrazol-4-yl)hydrazinyl]benzenesulfonamide has antitumor activity and can inhibit the growth of cancer cells. 4-[2-(3-amino-5-oxopyrazol-4-yl)hydrazinyl]benzenesulfonamide has also been investigated for its potential use as an antibacterial agent, as well as for its ability to inhibit the formation of biofilms.

Mechanism of Action

The mechanism of action of 4-[2-(3-amino-5-oxopyrazol-4-yl)hydrazinyl]benzenesulfonamide is not fully understood. However, studies have suggested that 4-[2-(3-amino-5-oxopyrazol-4-yl)hydrazinyl]benzenesulfonamide may exert its antitumor and antibacterial effects by inhibiting the activity of enzymes involved in key cellular processes.
Biochemical and Physiological Effects:
4-[2-(3-amino-5-oxopyrazol-4-yl)hydrazinyl]benzenesulfonamide has been shown to have a range of biochemical and physiological effects. Studies have shown that 4-[2-(3-amino-5-oxopyrazol-4-yl)hydrazinyl]benzenesulfonamide can induce apoptosis, or programmed cell death, in cancer cells. 4-[2-(3-amino-5-oxopyrazol-4-yl)hydrazinyl]benzenesulfonamide has also been shown to inhibit the formation of biofilms, which are communities of bacteria that can be difficult to treat with antibiotics.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[2-(3-amino-5-oxopyrazol-4-yl)hydrazinyl]benzenesulfonamide for lab experiments is its relatively low toxicity. This makes it a useful tool for investigating the effects of various compounds on cellular processes. However, one limitation of using 4-[2-(3-amino-5-oxopyrazol-4-yl)hydrazinyl]benzenesulfonamide in lab experiments is that it can be difficult to obtain in large quantities.

Future Directions

There are several potential future directions for research on 4-[2-(3-amino-5-oxopyrazol-4-yl)hydrazinyl]benzenesulfonamide. One area of interest is the development of 4-[2-(3-amino-5-oxopyrazol-4-yl)hydrazinyl]benzenesulfonamide-based drugs for the treatment of cancer and bacterial infections. Another potential direction is the investigation of the mechanism of action of 4-[2-(3-amino-5-oxopyrazol-4-yl)hydrazinyl]benzenesulfonamide, which could lead to a better understanding of its effects on cellular processes. Additionally, further research is needed to investigate the potential use of 4-[2-(3-amino-5-oxopyrazol-4-yl)hydrazinyl]benzenesulfonamide in other fields, such as agriculture and environmental science.
In conclusion, 4-[2-(3-amino-5-oxopyrazol-4-yl)hydrazinyl]benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-[2-(3-amino-5-oxopyrazol-4-yl)hydrazinyl]benzenesulfonamide in various scientific fields.

Synthesis Methods

The synthesis of 4-[2-(3-amino-5-oxopyrazol-4-yl)hydrazinyl]benzenesulfonamide involves the reaction of 4-aminobenzenesulfonamide with 3-amino-5-oxopyrazole in the presence of hydrazine hydrate. The reaction leads to the formation of 4-[2-(3-amino-5-oxopyrazol-4-yl)hydrazinyl]benzenesulfonamide, which is a white crystalline solid.

properties

Molecular Formula

C9H10N6O3S

Molecular Weight

282.28 g/mol

IUPAC Name

4-[2-(3-amino-5-oxopyrazol-4-yl)hydrazinyl]benzenesulfonamide

InChI

InChI=1S/C9H10N6O3S/c10-8-7(9(16)15-14-8)13-12-5-1-3-6(4-2-5)19(11,17)18/h1-4,12H,(H2,11,17,18)(H3,10,13,14,15,16)

InChI Key

STQXPPQIYSMMGM-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1NNC2=C(N=NC2=O)N)S(=O)(=O)N

SMILES

C1=CC(=CC=C1NNC2=C(N=NC2=O)N)S(=O)(=O)N

Canonical SMILES

C1=CC(=CC=C1NNC2=C(N=NC2=O)N)S(=O)(=O)N

Origin of Product

United States

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